

The Versatility of 3-Phenoxypropyl Bromide in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenoxypropyl bromide

Cat. No.: B1583762

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Introduction: **3-Phenoxypropyl bromide** is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its structure, featuring a reactive alkyl bromide, a flexible propyl linker, and a terminal phenoxy group, allows for its incorporation into various molecular scaffolds, making it a valuable tool for drug discovery and development professionals. The phenoxypropyl moiety is present in numerous compounds with a wide array of pharmacological activities.^[1] This technical guide provides an in-depth overview of the applications of **3-phenoxypropyl bromide** in medicinal chemistry, focusing on its use in the development of novel therapeutics. We will explore its role in the synthesis of ORL1 receptor agonists, antitubercular agents, and its potential in the development of treatments for myotonic dystrophy, presenting key data, experimental protocols, and relevant biological pathways.

Synthesis of Novel ORL1 (NOP) Receptor Agonists

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the development of novel analgesics and other central nervous system (CNS) therapeutics.^{[2][3]} A series of potent and selective 3-phenoxypropyl piperidine analogues have been identified as novel ORL1 receptor agonists.^{[2][3]}

Quantitative Data: In Vitro Activity of 3-Phenoxypropyl Piperidine Analogues

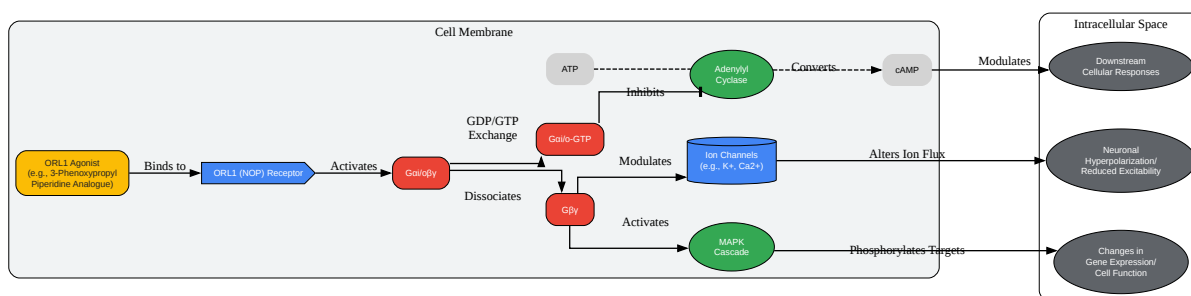
The following table summarizes the in vitro activity of a selection of 3-phenoxypropyl piperidine analogues at the human ORL1 receptor, as determined by a [³⁵S]GTPγS binding assay.

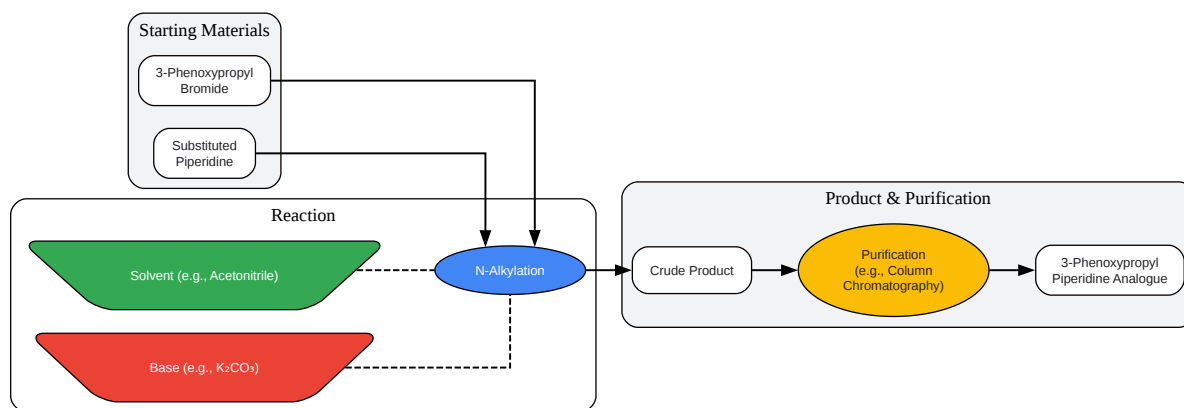
Compound	R	Ki (nM)	EC50 (nM)	% Agonism
1	H	1.5	3.0	95
2	4-F	1.2	2.5	98
3	4-Cl	1.0	2.2	100
4	4-CH ₃	2.0	4.5	92
5	3-F	1.8	3.8	96
6	3-Cl	1.6	3.5	99
7	2-F	2.5	5.0	90
8	2-Cl	2.2	4.8	93

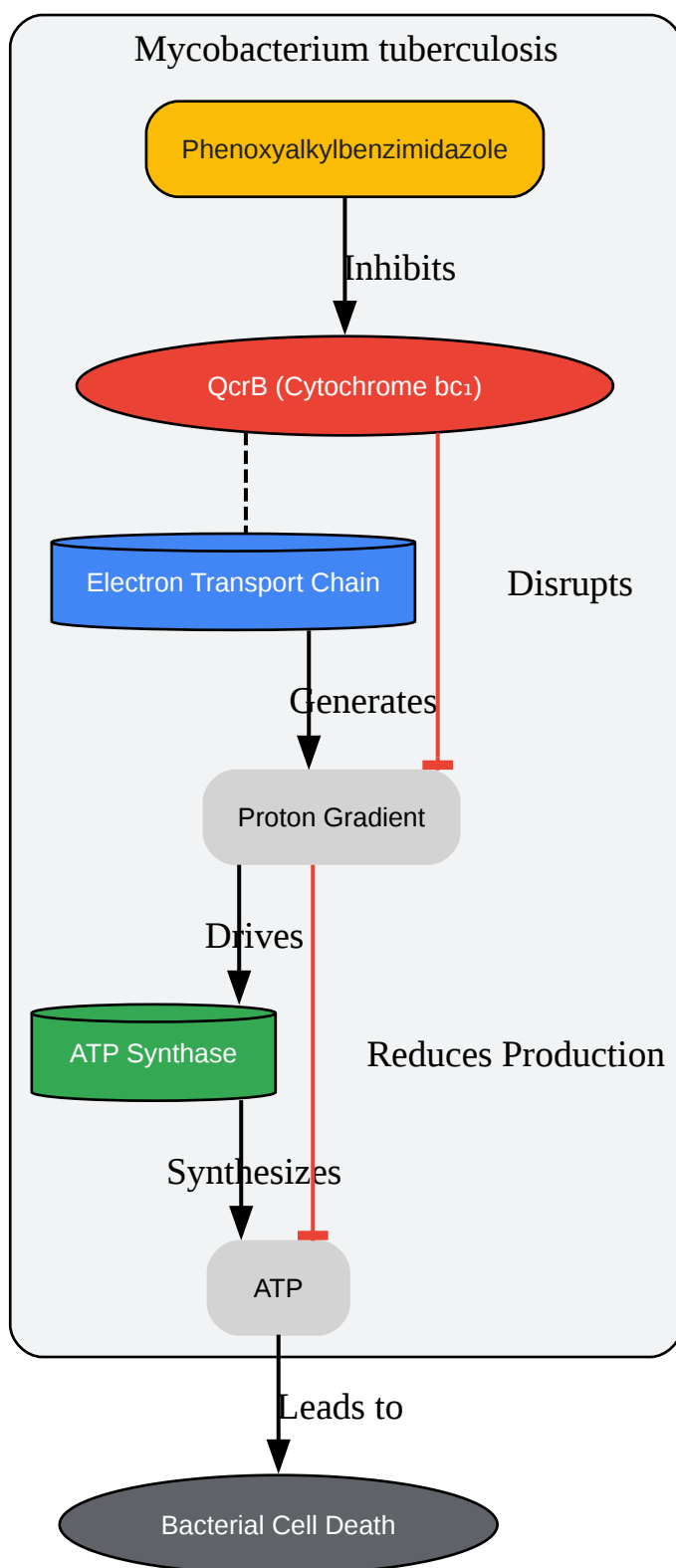
Data adapted from Palin, R. et al. Bioorg. Med. Chem. Lett. 2005, 15 (3), 589-593. The specific compound structures beyond the generic piperidine core with a 3-phenoxypropyl substituent and the varied R group on the phenoxy ring were not fully detailed in the accessible abstract.

Signaling Pathway of the ORL1 (NOP) Receptor

Activation of the ORL1 receptor by an agonist initiates a signaling cascade that primarily involves coupling to inhibitory G proteins (G_{ai/o}). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein subunits can also modulate the activity of various ion channels and other signaling proteins, such as mitogen-activated protein kinases (MAPKs).^{[4][5]}







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References

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